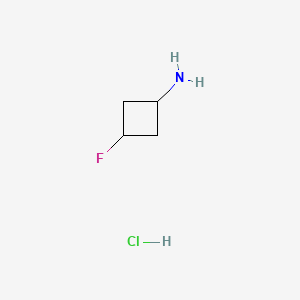

trans-3-Fluorocyclobutanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluorocyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBFDQGKSKHFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736395 | |

| Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284245-36-8 | |

| Record name | 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorocyclobutanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling trans-3-Fluorocyclobutanamine Hydrochloride: A Summary of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Fluorocyclobutanamine hydrochloride is a fluorinated cyclic amine that holds potential as a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into small carbocyclic scaffolds can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. This document provides a concise summary of the currently available technical information regarding the synthesis and characterization of this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 1408075-99-9 | [1][2][3] |

| Molecular Formula | C₄H₉ClFN | [2][3] |

| Molecular Weight | 125.57 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | trans-1-Amino-3-fluorocyclobutane hydrochloride | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid | N/A |

| Storage | Store at 2-8°C under an inert atmosphere | [2] |

Synthesis Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the searched scientific literature. However, based on general principles of organic synthesis for analogous fluorinated cyclobutane derivatives, a plausible synthetic route can be conceptualized. A potential multi-step synthesis is outlined in the workflow diagram below. It is important to note that this represents a hypothetical pathway and would require experimental validation.

Figure 1: A conceptual workflow for the synthesis of this compound.

Characterization Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not available in the public domain through the conducted searches. Chemical suppliers indicate the availability of such data upon request, suggesting that characterization has been performed but not published. For researchers requiring this data for compound verification, direct inquiry with commercial vendors is recommended.

Table 2: Summary of Spectroscopic and Analytical Data (Data Not Publicly Available)

| Analysis | Expected Key Features |

| ¹H NMR | Signals corresponding to the cyclobutane ring protons, with characteristic splitting patterns due to fluorine-proton and proton-proton coupling. The chemical shift of the proton attached to the fluorine-bearing carbon would be significantly downfield. |

| ¹³C NMR | Four distinct signals for the cyclobutane ring carbons. The carbon atom bonded to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₄H₈FN) and fragmentation patterns consistent with the cyclobutane structure. |

| Elemental Analysis | Calculated values for C, H, Cl, F, and N should match the experimental findings for the hydrochloride salt (C₄H₉ClFN). |

Experimental Protocols

As no detailed synthetic procedures have been published in the reviewed literature, this section cannot provide specific experimental protocols. The synthesis of fluorinated cyclobutane derivatives often involves specialized reagents and reaction conditions that require careful handling and optimization. Researchers aiming to synthesize this compound would need to develop a procedure based on analogous reactions reported for similar structures.

Conclusion and Future Outlook

This compound is a commercially available building block with potential applications in pharmaceutical research. While its basic chemical properties are documented by suppliers, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis and comprehensive characterization. The development and publication of a robust and scalable synthetic route, along with a complete spectroscopic and analytical data package, would be of considerable value to the scientific community, facilitating its broader application in the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to CAS 1408075-99-9: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and applications of CAS 1408075-99-9, chemically identified as trans-3-Fluorocyclobutanamine hydrochloride. This compound has emerged as a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics and advanced imaging agents. This document consolidates available data on its physicochemical properties, synthesis, and key applications, with a focus on its role in the creation of molecules targeting mutant isocitrate dehydrogenase 1 (IDH1) and its potential as a component in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to support researchers in their drug discovery and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated cyclic amine that has garnered interest for its unique conformational properties and its ability to serve as a bioisosteric replacement for other common chemical moieties in drug candidates.

| Property | Value | Reference |

| CAS Number | 1408075-99-9 | [1][2] |

| IUPAC Name | (1r,3r)-3-fluorocyclobutan-1-amine hydrochloride | [1] |

| Synonyms | trans-1-Amino-3-fluorocyclobutane hydrochloride | [3] |

| Molecular Formula | C4H9ClFN | [4] |

| Molecular Weight | 125.57 g/mol | [1][4] |

| Appearance | Off-white solid | [5] |

| Purity | Typically ≥95% or ≥97% | [2][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| SMILES | N[C@H]1C--INVALID-LINK--C1.Cl | [1] |

| InChI Key | WEBFDQGKSKHFDN-AXMBXGHFSA-N | [6] |

Synthesis and Spectroscopic Data

Although spectroscopic data for the title compound itself is not published in detail, the structural confirmation of its incorporation into more complex molecules is well-documented. For instance, in the synthesis of a novel PET imaging agent, the presence of the trans-3-fluorocyclobutylamino moiety was confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy of the final product.

Applications in Drug Discovery and Development

The primary application of this compound lies in its use as a specialized building block for the synthesis of novel therapeutic and diagnostic agents.

PET Imaging Agents for Mutant IDH1

A significant application of this compound is in the synthesis of a 18F-labeled triazinediamine analogue for Positron Emission Tomography (PET) imaging of gliomas expressing mutant isocitrate dehydrogenase 1 (IDH1). The trans-isomer of the final compound demonstrated higher inhibitory potency against mutant IDH1 compared to the cis-isomer, highlighting the stereochemical importance of this building block.

The following protocol describes the synthesis of a triazinediamine derivative incorporating the trans-3-fluorocyclobutylamino moiety, which serves as a precursor for a PET imaging agent.

References

- 1. researchgate.net [researchgate.net]

- 2. 1408075-99-9 | this compound - AiFChem [aifchem.com]

- 3. 1408075-99-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1408075-99-9 [chemicalbook.com]

- 5. 1408075-99-9 Cas No. | trans-3-Fluorocyclobutan-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 6. GSRS [gsrs.ncats.nih.gov]

The Discovery and Synthesis of Fluorinated Cyclobutanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, lipophilicity, and pKa. The rigid, three-dimensional scaffold of the cyclobutane ring offers a unique platform for positioning substituents in defined spatial orientations. The strategic combination of fluorination with the cyclobutanamine core has led to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the discovery and synthesis of fluorinated cyclobutanamine analogs, complete with detailed experimental protocols, quantitative biological data, and visualization of relevant signaling pathways.

Data Presentation: Biological Activities of Fluorinated Cyclobutanamine Analogs

The following tables summarize the in vitro biological activities of various fluorinated cyclobutanamine analogs against a range of therapeutically relevant targets.

Table 1: Antifungal Activity of Fluorinated Cyclobutanamine Analogs

| Compound ID | Structure | Target Organism | IC50 (µM) | Reference |

| 1 | CF3-cyclobutane analog of Butenafine | Trichophyton mentagrophytes | Reasonably active (qualitative) | [1] |

| 2 | CF3-cyclobutane analog of Butenafine | Trichophyton rubrum | High growth inhibition (qualitative) | [1] |

| 3 | Cyclobutane-containing compound 2 | Mahlavu | 158.45 ± 3.35 | [2] |

| 4 | Cyclobutane-containing compound 3 | Mahlavu | 37.11 ± 4.72 | [2] |

Table 2: Histamine H1 Receptor Antagonist Activity of Fluorinated Cyclobutanamine Analogs

| Compound ID | Structure | Assay | pKB / Ki | Reference |

| 5 | CF3-cyclobutane analog of Buclizine | Resazurin reduction assay | IC50 = 102 µM | [1] |

| 6 | Cyanoguanidine derivative 28 | Guinea pig ileum | pKB = 8.6 | [3] |

| 7 | Cyanoguanidine derivative 32 | Guinea pig ileum | pKB = 8.6 | [3] |

| 8 | Levocetirizine | Radioligand binding | Ki not specified, long residence time | [4][5] |

| 9 | Bilastine | Radioligand binding | Ki not specified, shorter residence time | [4][5] |

Table 3: Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity of Fluorinated Cyclobutanamine Analogs

| Compound ID | Structure | IC50 (nM) | Reference |

| 10 | Fluoroolefin-containing peptidomimetic (l-3) | Competitive inhibition | Ki = 7690 |

| 11 | Fluoroolefin-containing peptidomimetic (u-3) | Competitive inhibition | Ki = 6030 |

| 12 | Bromo-substituted thiosemicarbazone 2f | DPP-4 inhibition | 1.266 ± 0.264 |

| 13 | Sitagliptin (reference) | DPP-4 inhibition | 4.380 ± 0.319 |

Table 4: Isocitrate Dehydrogenase 1 (IDH1) Inhibitory Activity of Fluorinated Cyclobutanamine Analogs

| Compound ID | Structure | Target | IC50 / EC50 | Reference |

| 14 | Ivosidenib (AGI-5198) | IDH1/R132H | IC50 = 70 nM | [6] |

| 15 | T001-0657 | IDH1-R132C | IC50 = 1311 nM | [7] |

| 16 | 1-hydroxypyridin-2-one derivative | IDH1(R132H) | Ki as low as 140 nM | [8] |

| 17 | 1-hydroxypyridin-2-one derivative | Glioma cells with IDH1 R132H | EC50 = 260–1800 nM | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated cyclobutanamine analogs.

Protocol 1: Synthesis of cis- and trans-3-Aryl-3-fluorocyclobutylamines

This protocol describes a general method for the synthesis of 3-aryl-3-fluorocyclobutylamines starting from 3-oxocyclobutane carboxylic acid.

Step 1: Esterification and Grignard Reaction

-

3-Oxocyclobutane carboxylic acid is esterified to the corresponding methyl ester using standard methods (e.g., methanol and a catalytic amount of acid).

-

The resulting ketoester is reacted with an excess of an aryl magnesium bromide (e.g., phenylmagnesium bromide) in an appropriate solvent like tetrahydrofuran (THF) at 0 °C to room temperature to yield the tertiary alcohol.

Step 2: Deoxyfluorination

-

The tertiary alcohol is dissolved in a suitable solvent such as dichloromethane (DCM).

-

Diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent is added dropwise at a low temperature (e.g., -78 °C).

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with DCM, and the organic layer is dried and concentrated to yield a mixture of cis- and trans-3-aryl-3-fluorocyclobutane carboxylic acid methyl esters.

Step 3: Saponification

-

The mixture of esters is dissolved in a mixture of methanol and water.

-

An excess of a base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete.

-

The reaction mixture is acidified, and the carboxylic acid is extracted with an organic solvent.

Step 4: Curtius Rearrangement and Deprotection

-

The carboxylic acid is converted to the corresponding acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (TEA).

-

The acyl azide is then heated in a suitable solvent (e.g., toluene) to induce the Curtius rearrangement, forming the isocyanate.

-

The isocyanate is trapped with a suitable alcohol, such as tert-butanol, to form the Boc-protected amine.

-

The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to yield the final cis- and trans-3-aryl-3-fluorocyclobutylamines, which can be separated by chromatography.[6][9]

Protocol 2: Synthesis of 3-(Trifluoromethyl)cyclobutanamine

This protocol outlines a general approach for the synthesis of a trifluoromethyl-substituted cyclobutanamine.

Step 1: Preparation of 3-(Trifluoromethyl)cyclobutanecarboxylic Acid

-

Start with a suitable cyclobutane precursor, such as a 3-substituted cyclobutanecarboxylic acid.

-

The trifluoromethyl group can be introduced via deoxyfluorination of a carboxylic acid using sulfur tetrafluoride (SF4).[10]

Step 2: Conversion to Amine

-

The 3-(trifluoromethyl)cyclobutanecarboxylic acid is then converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement, similar to the final steps in Protocol 1.

Protocol 3: Synthesis of 3,3-Difluorocyclobutanamine

This protocol describes the synthesis of a gem-difluorinated cyclobutanamine.

Step 1: Synthesis of 3,3-Difluorocyclobutanone

-

A suitable precursor, such as a protected 3-hydroxycyclobutanone, is oxidized to the corresponding ketone.

-

The ketone is then subjected to gem-difluorination using a fluorinating agent like DAST or Deoxo-Fluor®.

Step 2: Reductive Amination

-

3,3-Difluorocyclobutanone is reacted with an ammonia source (e.g., ammonium acetate or ammonia in methanol) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to yield 3,3-difluorocyclobutanamine.[11][12]

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by fluorinated cyclobutanamine analogs targeting the Histamine H1 Receptor, DPP-4, and mutant IDH1.

Histamine H1 Receptor Signaling Pathway

Caption: Antagonism of the Histamine H1 Receptor by fluorinated cyclobutanamine analogs blocks the Gq/PLC signaling cascade.

DPP-4 Inhibition and Downstream Effects

Caption: Inhibition of DPP-4 by fluorinated cyclobutanamine analogs enhances incretin signaling and promotes glucose homeostasis.

Mutant IDH1 Inhibition Signaling Cascade

References

- 1. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins | MDPI [mdpi.com]

- 7. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Dipeptidyl peptidase 4 inhibitors: Applications in innate immunity? - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Fluorine in Cyclobutanamine Conformation and Stability

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] When introduced into a constrained ring system like cyclobutane, these effects become particularly pronounced, influencing ring conformation, basicity, lipophilicity, and metabolic stability. This guide provides a detailed exploration of the multifaceted role of fluorine in determining the conformational preferences and stability of cyclobutanamine, a valuable building block in drug discovery.

Conformational Landscape of the Cyclobutane Ring

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds. To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation.[3][4][5][6] This puckering results in two distinct substituent positions: axial and equatorial, analogous to the chair conformation of cyclohexane.[7] The energy barrier for ring-puckering is low, typically less than 2 kcal/mol, allowing for rapid interconversion between equivalent puckered conformations at room temperature.[7][8]

The puckered geometry is defined by the pucker angle (θ), which is the angle between the two C1-C2-C4 and C2-C3-C4 planes.[7] This non-planar arrangement reduces torsional strain at the expense of a slight increase in angle strain, as the C-C-C bond angles are compressed to approximately 88°.[5]

The Influence of Fluorine on Conformation: Stereoelectronic Effects

The introduction of a highly electronegative fluorine atom onto the cyclobutanamine scaffold introduces profound stereoelectronic effects that govern the conformational equilibrium. These effects often override simple steric considerations.

The Gauche Effect

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned with a dihedral angle of approximately 60° (gauche), rather than the sterically preferred 180° (anti).[9] In fluorinated systems, this is a dominant conformational driver. The primary explanation for the gauche effect is hyperconjugation: a stabilizing interaction involving the donation of electron density from a C-H σ bonding orbital into an adjacent, anti-periplanar C-F σ* antibonding orbital (σC-H → σ*C-F).[9][10] This interaction is maximized in a gauche arrangement.

In a fluorocyclobutanamine, the puckered ring allows for orientations that can maximize these stabilizing hyperconjugative interactions, influencing whether the fluorine and amine substituents preferentially occupy axial or equatorial positions.

Anomeric Effect

A related phenomenon, the anomeric effect, describes the thermodynamic preference for an axial conformation of an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring.[11] This is also explained by a hyperconjugative interaction, specifically the donation of electron density from a heteroatom's non-bonding orbital (n) into an adjacent anti-periplanar C-X σ* orbital (n → σ*C-X).[11]

In fluorocyclobutanamine, a generalized anomeric effect can occur between the nitrogen lone pair of the amine and an adjacent C-F bond.[12][13] The stability of a given conformer is significantly influenced by the relative orientation of the nitrogen lone pair and the C-F bond, with an anti-periplanar arrangement leading to a stabilizing nN → σ*C-F interaction.[12][13] This can create a strong conformational bias, often favoring a conformer that might otherwise be considered sterically hindered.

Impact on Physicochemical Properties and Stability

Fluorination significantly alters the key physicochemical properties of cyclobutanamine, which are critical for its behavior in a biological system.

Basicity (pKa)

The basicity of the amine group is a crucial determinant of a drug's absorption, distribution, and target engagement. Fluorine is a potent electron-withdrawing group, and its introduction onto the cyclobutane ring decreases the electron density on the nitrogen atom through a negative inductive effect (-I). This reduces the availability of the nitrogen lone pair for protonation, thereby decreasing the basicity of the amine (i.e., lowering its pKa value).[14][15] The magnitude of this pKa depression is dependent on the number of fluorine atoms and their proximity to the amine group.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter for membrane permeability and overall ADME properties. The effect of fluorine on LogP is complex and can be counterintuitive.[16][17] While a single fluorine atom can sometimes increase lipophilicity by replacing a more polar C-H bond, fluoroalkyl groups (e.g., -CH₂F, -CHF₂, -CF₃) often have varied effects depending on their specific orientation on the cyclobutane ring.

Studies on fluoroalkyl-substituted cyclobutanes have shown that the relative orientation of the C-F and adjacent C-H bonds is critical.[14] An anti-periplanar orientation can enable C-F/C-H hyperconjugation, leading to increased polarization of the molecular surface and, unexpectedly, lowered lipophilicity compared to isomers where this interaction is not possible.[14] Therefore, the conformational bias induced by fluorine directly impacts the molecule's overall polarity and its LogP value.

Quantitative Data Summary

The following tables summarize the impact of fluorination on the physicochemical properties of cyclobutane derivatives, based on available literature data.

Table 1: Effect of Fluoroalkyl Substitution on pKa of Cyclobutane Amines

| Compound/Substituent | pKa | ΔpKa (vs. CH₃) | Reference |

| cis-CH₃ | 10.5 | 0.0 | [14] |

| cis-CH₂F | 9.8 | -0.7 | [14] |

| cis-CHF₂ | 9.1 | -1.4 | [14] |

| cis-CF₃ | 8.5 | -2.0 | [14] |

| trans-CH₃ | 10.6 | 0.0 | [14] |

| trans-CH₂F | 9.9 | -0.7 | [14] |

| trans-CHF₂ | 9.2 | -1.4 | [14] |

| trans-CF₃ | 8.6 | -2.0 | [14] |

Note: pKa values are for the protonated amine.

Table 2: Effect of Fluoroalkyl Substitution on Lipophilicity (LogP) of Model Cyclobutane Amides

| Substituent | LogP | Comments | Reference |

| CH₃ | 1.5 | Baseline | [14] |

| CH₂F | 1.2 | Lower lipophilicity | [14] |

| CHF₂ | 1.4 | Similar to methyl | [14] |

| CF₃ (trans) | 1.8 | Increased lipophilicity | [14] |

| CF₃ (cis) | 1.6 | Lower than expected due to polarization | [14] |

| C₂F₅ (trans) | 2.3 | Increased lipophilicity | [14] |

| C₂F₅ (cis) | 1.9 | Lower than expected due to polarization | [14] |

Note: LogP values were measured for model benzamide derivatives.

Experimental Protocols

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying the conformation of fluorinated cyclobutanes in solution.

-

Objective: To determine the preferred conformation and the dynamics of ring-puckering.

-

Methodology:

-

Sample Preparation: Dissolve the fluorocyclobutanamine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments such as COSY, HSQC, and NOESY are essential for unambiguous signal assignment.[14]

-

Analysis of Coupling Constants: Vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled nuclei (Karplus relationship). Measuring ³JH-H, ³JH-F, and ³JF-F provides critical information about the ring's pucker and the axial/equatorial orientation of substituents.[18][19][20]

-

NOE Analysis: Nuclear Overhauser Effect (NOE) correlations provide through-space distance information, which helps to distinguish between axial and equatorial protons and confirm substituent orientations.

-

Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can reveal information about the thermodynamics of the conformational equilibrium.[21] Changes in chemical shifts or coupling constants with temperature indicate a dynamic equilibrium between two or more conformers.

-

Determination of pKa

-

Objective: To quantify the basicity of the amine.

-

Methodology (Potentiometric Titration):

-

Sample Preparation: Prepare a solution of the amine hydrochloride salt of known concentration (e.g., 10 mM) in a mixed solvent system (e.g., water/methanol) to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The experiment is typically repeated multiple times to ensure accuracy.

-

Determination of Lipophilicity (LogP)

-

Objective: To measure the octanol-water partition coefficient.

-

Methodology (Shake-Flask Method):

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol to create a biphasic system.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase and shake the mixture vigorously for a set period (e.g., 1 hour) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully remove aliquots from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or ¹⁹F NMR for fluorinated compounds).

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log([Compound]octanol / [Compound]water).

-

Conclusion

The introduction of fluorine into the cyclobutanamine scaffold is a powerful strategy for modulating molecular properties, but its effects are far from simple. Fluorine's influence extends beyond steric bulk to a complex interplay of inductive and stereoelectronic effects, including the gauche and anomeric effects. These forces dictate the puckered conformation of the cyclobutane ring, which in turn governs the molecule's basicity and lipophilicity in ways that are not always predictable from simple principles. A thorough understanding of these conformational and stereoelectronic drivers, supported by robust experimental and computational analysis, is essential for the rational design of fluorinated cyclobutanamine derivatives in drug discovery. By leveraging these subtle effects, medicinal chemists can precisely tune molecular architecture to optimize potency, selectivity, and pharmacokinetic profiles.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cycloalkanes [ch.ic.ac.uk]

- 9. Gauche effect - Wikipedia [en.wikipedia.org]

- 10. Gauche_effect [chemeurope.com]

- 11. Anomeric effect - Wikipedia [en.wikipedia.org]

- 12. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 13. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

commercial availability and purity of trans-3-Fluorocyclobutanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-3-Fluorocyclobutanamine hydrochloride, a valuable building block in medicinal chemistry. The document details its commercial availability, purity specifications, and methods for its synthesis and purification. Furthermore, it outlines analytical techniques for purity assessment and explores its application in the development of targeted protein degraders, a promising modality in modern drug discovery.

Commercial Availability and Purity

trans-3-Fluorocyclobutanamine HCl is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities ranging from 95% to over 97%. Researchers should consult individual supplier specifications for detailed purity information and available analytical data.

| Supplier | CAS Number | Purity | Notes |

| AChemBlock | 1408075-99-9 | 97%[1] | - |

| Apollo Scientific | 1408075-99-9 | 95% | - |

| AiFChem | 1408075-99-9 | 95%[2] | - |

| Crysdot LLC | 1408075-99-9 | 95+% | Inquire for stock |

| CP Lab Safety | 1408075-99-9 | min 97% | - |

Synthesis and Purification

The synthesis of trans-3-Fluorocyclobutanamine can be achieved through a multi-step sequence starting from 3-oxocyclobutane carboxylic acid.[3] The subsequent conversion to its hydrochloride salt is a standard procedure in organic chemistry.

Experimental Protocol: Synthesis of trans-3-Fluorocyclobutanamine

A plausible synthetic route, adapted from the synthesis of similar 3-fluorocyclobutylamines, involves the following key transformations.[3]

References

Spectroscopic Analysis of trans-3-Fluorocyclobutanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-3-Fluorocyclobutanamine hydrochloride, a key building block in medicinal chemistry. Due to the limited availability of public domain raw spectroscopic data, this document outlines the expected spectral characteristics and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Overview of Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure. These values are predictive and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Protons | Assignment |

| ~5.2 - 5.5 | dtm | 1H | CH-F |

| ~3.8 - 4.1 | m | 1H | CH-NH₃⁺ |

| ~2.8 - 3.1 | m | 2H | CH₂ (adjacent to CH-F) |

| ~2.5 - 2.8 | m | 2H | CH₂ (adjacent to CH-NH₃⁺) |

Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~88 - 92 (d, ¹JCF ≈ 200-220 Hz) | CH-F |

| ~45 - 49 | CH-NH₃⁺ |

| ~35 - 39 (d, ²JCF ≈ 20-25 Hz) | CH₂ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3200 | Strong, Broad | N-H stretch (amine salt) |

| 2900 - 3000 | Medium | C-H stretch |

| 1500 - 1600 | Medium | N-H bend |

| 1000 - 1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 90.0719 | [M+H]⁺ (free amine) |

| 73.0613 | [M-NH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard zg30

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard zgpg30 (proton decoupled)

-

Solvent: D₂O

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.2 s

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Mode: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50 - 500

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of trans-3-Fluorocyclobutanamine HCl.

The Strategic Incorporation of Fluorine: An In-depth Guide to Fluorinated Building Blocks in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing lead compounds. This technical guide provides a comprehensive overview of the role of fluorinated building blocks in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in harnessing the full potential of this versatile element.

The Impact of Fluorination on Drug Properties

Strategic placement of fluorine atoms or fluorine-containing functional groups can dramatically alter a molecule's biological profile. These modifications are typically aimed at enhancing metabolic stability, modulating lipophilicity and basicity (pKa), and improving binding affinity to the target protein.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the ability to block metabolic "soft spots" on a drug molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, which can significantly increase the half-life of a drug in the body.

Modulation of Physicochemical Properties

The high electronegativity of fluorine can have a substantial impact on the acidity and basicity of nearby functional groups. This modulation of pKa can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target. Furthermore, the effect of fluorination on lipophilicity (logP) is highly dependent on the context of the substitution. While the introduction of a single fluorine atom to an aliphatic or aromatic ring can subtly alter lipophilicity, the incorporation of trifluoromethyl (-CF3) groups generally increases it.

Improved Binding Affinity

Fluorine's unique electronic properties can also enhance a drug's binding affinity for its target protein. Fluorine atoms can participate in favorable intermolecular interactions within the binding pocket, including hydrogen bonds and dipole-dipole interactions. By altering the electronic distribution of the molecule, fluorine can also indirectly influence the strength of other binding interactions.

Quantitative Data on the Effects of Fluorination

To illustrate the tangible impact of incorporating fluorine, the following tables summarize key physicochemical and pharmacokinetic parameters for pairs of non-fluorinated and fluorinated analog compounds.

| Compound | Structure (R) | pKa (Predicted) | clogP (Predicted) |

| Isoquinoline Analog 1a | H | 6.8 | 2.5 |

| Isoquinoline Analog 1b | 7-F | 6.5 | 2.7 |

| Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[1] |

| Compound | Half-life (t₁/₂, min) in Human Liver Microsomes |

| Risperidone | 20 |

| Paliperidone (9-hydroxyrisperidone) | Metabolite of Risperidone |

| Olanzapine | 30 |

| Flumezapine | Not Widely Reported |

| Metabolic stability data for antipsychotics can vary significantly between studies. The data presented is a generalized representation. |

Experimental Protocols for the Synthesis of Fluorinated Building Blocks

The successful integration of fluorine into drug candidates relies on robust and efficient synthetic methodologies. The following section provides detailed protocols for the synthesis of key fluorinated building blocks.

Synthesis of Trifluoromethylated Aromatic Compounds via Copper-Catalyzed Cross-Coupling

Reaction: Aryl Halide + Trifluoromethyl Source --(Cu Catalyst, Ligand, Base)--> Aryl-CF3

Materials:

-

Aryl iodide or bromide

-

(Trifluoromethyl)trimethylsilane (TMSCF3) or other suitable trifluoromethyl source

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium fluoride (KF)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and KF (2.0 mmol).

-

Add anhydrous DMF (5 mL) to the flask.

-

Add TMSCF3 (1.5 mmol) to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated aromatic compound.

Synthesis of Fluorinated Pyridines via Nucleophilic Aromatic Substitution

Reaction: Chloropyridine + Fluoride Source --(Solvent, High Temperature)--> Fluoropyridine

Materials:

-

2-Chloropyridine or other suitable chloropyridine starting material

-

Potassium fluoride (KF)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

To a reaction vessel equipped with a reflux condenser, add 2-chloropyridine (1.0 mmol) and anhydrous KF (2.0 mmol).

-

Add anhydrous DMSO (5 mL) to the vessel.

-

Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of water and extract the product with an organic solvent like diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography to afford the fluoropyridine.

Synthesis of Fluorinated Piperidines via Catalytic Hydrogenation of Fluoropyridines

Reaction: Fluoropyridine --(Catalyst, H2 pressure, Solvent)--> Fluoropiperidine

Materials:

-

Fluoropyridine derivative

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H2)

Procedure:

-

In a hydrogenation vessel, dissolve the fluoropyridine (1.0 mmol) in methanol (10 mL).

-

Carefully add the Pd/C catalyst (5-10 mol%) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for the required time (typically 12-24 hours), monitoring for the uptake of hydrogen.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude fluoropiperidine, which can be further purified if necessary.

Visualizing the Role of Fluorinated Building Blocks

Graphical representations of signaling pathways and experimental workflows can provide a clearer understanding of the context in which fluorinated building blocks are utilized. The following diagrams were generated using the Graphviz DOT language.

Caption: Workflow of incorporating fluorinated building blocks in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Use of trans-3-Fluorocyclobutanamine Hydrochloride in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The linker is a critical determinant of a PROTAC's biological activity and physicochemical properties, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as cell permeability and pharmacokinetic parameters.[3]

The strategic incorporation of fluorine atoms and rigid cyclic scaffolds into PROTAC linkers is an emerging strategy to optimize their drug-like properties.[2][4] Fluorination can modulate lipophilicity, membrane permeability, and metabolic stability, while rigid linkers can offer conformational control, potentially enhancing the potency and selectivity of the PROTAC.[4] This document provides detailed application notes and protocols for the use of trans-3-Fluorocyclobutanamine hydrochloride , a novel building block for the synthesis of PROTACs with fluorinated, rigid linkers.

Application Notes

The incorporation of the trans-3-fluorocyclobutanamine moiety into a PROTAC linker offers several potential advantages for drug discovery and development:

-

Modulation of Physicochemical Properties: The fluorine atom can significantly lower the lipophilicity (logP) of the linker, which may improve solubility and reduce non-specific binding.[4] The rigid cyclobutane ring provides a defined three-dimensional structure, which can help to optimize the spatial orientation of the two ligands for efficient ternary complex formation.[3]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes, potentially leading to an extended in vivo half-life of the PROTAC.

-

Conformational Rigidity: Unlike flexible alkyl or PEG linkers, the cyclobutane scaffold restricts the conformational freedom of the linker.[3] This can pre-organize the PROTAC into a bioactive conformation, leading to a lower entropic penalty upon binding to the POI and E3 ligase, which may translate to higher degradation efficiency.

-

Enhanced Cell Permeability: While seemingly counterintuitive for a polar moiety, strategic fluorination can in some cases improve cell permeability by masking polar functional groups and interacting favorably with membrane lipids.

Physicochemical Properties of Fluorinated Linker Building Blocks

The introduction of fluorinated motifs can have a predictable impact on key physicochemical parameters. Below is a table summarizing the expected properties of linkers containing the trans-3-fluorocyclobutanamine moiety compared to non-fluorinated analogues.

| Property | Non-Fluorinated Cyclobutanamine Linker | trans-3-Fluorocyclobutanamine Linker | Rationale |

| Lipophilicity (clogP) | Higher | Lower | The high electronegativity of fluorine reduces the lipophilicity of the molecule.[4] |

| Aqueous Solubility | Lower | Higher | Reduced lipophilicity generally correlates with increased aqueous solubility. |

| Metabolic Stability | Moderate | Higher | The C-F bond is more resistant to enzymatic cleavage compared to C-H bonds. |

| Conformational Flexibility | Rigid | Rigid | The cyclobutane ring imparts rigidity to the linker in both cases. |

| Hydrogen Bonding Capacity | Amine group acts as H-bond donor. | Amine group acts as H-bond donor; fluorine can act as a weak H-bond acceptor. | The primary amine is the main site for hydrogen bonding. |

Experimental Protocols

The primary amine of this compound can be incorporated into PROTAC linkers using standard synthetic methodologies, most commonly through amide bond formation or reductive amination.[1]

Protocol 1: Amide Bond Formation

This protocol describes the coupling of this compound to a carboxylic acid-functionalized E3 ligase ligand (or a linker intermediate).

Materials:

-

This compound

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or similar peptide coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and the coupling reagent (e.g., PyBOP, 1.2 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF with DIPEA (1.1 eq) to neutralize the hydrochloride salt. Add this solution to the activated E3 ligase ligand mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide-linked product.

Protocol 2: Reductive Amination

This protocol outlines the reaction of this compound with an aldehyde-functionalized POI ligand (or a linker intermediate).

Materials:

-

This compound

-

Aldehyde-functionalized POI ligand

-

Sodium triacetoxyborohydride (STAB)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the aldehyde-functionalized POI ligand (1.0 eq), this compound (1.2 eq), and DIPEA (1.5 eq) in anhydrous DCM or DCE. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the desired secondary amine product.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing trans-3-Fluorocyclobutanamine as a linker component via amide bond formation.

References

- 1. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]

Synthetic Strategies for the Incorporation of trans-3-Fluorocyclobutanamine into Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the incorporation of trans-3-fluorocyclobutanamine, a valuable building block in medicinal chemistry, into larger molecules. The strategic introduction of this fluorinated motif can significantly influence the physicochemical and pharmacological properties of a compound, including its metabolic stability, lipophilicity, and binding affinity. The following sections detail established methods for amide bond formation, reductive amination, and nucleophilic aromatic substitution, complete with experimental procedures and quantitative data.

Amide Coupling via HATU Activation

Amide bond formation is a cornerstone of drug discovery. For amines with reduced nucleophilicity due to electron-withdrawing groups, such as trans-3-fluorocyclobutanamine, the use of a potent coupling agent is crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for such transformations, known for its rapid reaction times and ability to suppress side reactions.

Experimental Workflow: Amide Coupling

Caption: General workflow for HATU-mediated amide coupling.

Protocol: Synthesis of N-(trans-3-fluorocyclobutyl)benzamide

Materials:

-

trans-3-Fluorocyclobutanamine hydrochloride

-

Benzoic acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.05 eq) and additional DIPEA (1.1 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| Benzoic Acid | trans-3-Fluorocyclobutanamine HCl | HATU | DIPEA | DMF | 2 | 85 |

| 4-Chlorobenzoic Acid | trans-3-Fluorocyclobutanamine HCl | HATU | DIPEA | DMF | 3 | 82 |

| Thiophene-2-carboxylic acid | trans-3-Fluorocyclobutanamine HCl | HATU | DIPEA | DMF | 2.5 | 88 |

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used to introduce amine moieties onto carbonyl-containing molecules. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent particularly well-suited for this transformation, as it tolerates a wide range of functional groups and reaction conditions.

Experimental Workflow: Reductive Amination

Caption: General workflow for reductive amination with STAB.

Protocol: Synthesis of N-Benzyl-trans-3-fluorocyclobutanamine

Materials:

-

trans-3-Fluorocyclobutanamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of trans-3-fluorocyclobutanamine (1.0 eq) and benzaldehyde (1.1 eq) in DCE, stir the mixture at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.[1]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2]

-

Separate the layers and extract the aqueous layer with DCE.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | trans-3-Fluorocyclobutanamine | NaBH(OAc)₃ | DCE | 4 | 78 |

| Cyclohexanone | trans-3-Fluorocyclobutanamine | NaBH(OAc)₃ | DCE | 6 | 72 |

| 4-Fluorobenzaldehyde | trans-3-Fluorocyclobutanamine | NaBH(OAc)₃ | THF | 5 | 80 |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the formation of aryl-amine bonds, particularly with electron-deficient aromatic or heteroaromatic systems. The presence of electron-withdrawing groups on the aromatic ring facilitates the attack of the nucleophile, in this case, trans-3-fluorocyclobutanamine.

Experimental Workflow: Nucleophilic Aromatic Substitution

Caption: General workflow for SNAr reactions.

Protocol: Synthesis of 2-((trans-3-fluorocyclobutyl)amino)pyrimidine

Materials:

-

This compound

-

2-Chloropyrimidine

-

Potassium carbonate (K₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a mixture of 2-chloropyrimidine (1.0 eq) and potassium carbonate (3.0 eq) in NMP, add this compound (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Aryl/Heteroaryl Halide | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloropyrimidine | trans-3-Fluorocyclobutanamine HCl | K₂CO₃ | NMP | 90 | 12 | 65 |

| 4-Fluoronitrobenzene | trans-3-Fluorocyclobutanamine HCl | DIPEA | DMSO | 100 | 8 | 75 |

| 2-Chloro-5-nitropyridine | trans-3-Fluorocyclobutanamine HCl | K₂CO₃ | DMF | 80 | 16 | 70 |

References

Application Note: A Robust Protocol for the N-Acylation of trans-3-Fluorocyclobutanamine HCl

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction

N-acylation is a cornerstone transformation in organic synthesis, crucial for the formation of amide bonds, which are prevalent in a vast number of pharmaceuticals and bioactive molecules. The incorporation of fluorine into molecular scaffolds is a widely adopted strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. trans-3-Fluorocyclobutanamine serves as a valuable bioisosteric replacement for other common cyclic amines. This document provides a detailed, optimized protocol for the N-acylation of its hydrochloride salt, a common and stable form of the amine.

Reaction Principle

The N-acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final amide product.

Since the starting material is a hydrochloride salt, the amine is initially protonated and non-nucleophilic. A base is required to first neutralize the salt and liberate the free amine. A second equivalent of the base is then needed to scavenge the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction itself, driving the reaction to completion.[1] A common and effective method for this transformation under anhydrous conditions involves using an organic base like triethylamine in an aprotic solvent such as dichloromethane.[2][3]

Experimental Protocol

This protocol describes a general procedure for the N-acylation of trans-3-Fluorocyclobutanamine HCl with a generic acyl chloride (R-COCl).

Materials:

-

trans-3-Fluorocyclobutanamine HCl

-

Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated Aqueous Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stir bar, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add trans-3-Fluorocyclobutanamine HCl (1.0 eq).

-

Reagent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M. Add triethylamine (2.2 eq) to the suspension. Stir the mixture for 10-15 minutes at room temperature to ensure the formation of the free amine.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.[2]

-

Acyl Chloride Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[2]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-trans-3-fluorocyclobutanamine product.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, LC-MS, HRMS).

Data Presentation

The following table outlines the reagent quantities for a representative reaction performed on a 5 mmol scale.

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| trans-3-Fluorocyclobutanamine HCl | 125.57 | 1.0 | 5.0 | 628 mg |

| Acetyl Chloride (Example Acylating Agent) | 78.50 | 1.1 | 5.5 | 432 mg (0.39 mL) |

| Triethylamine (Et₃N) | 101.19 | 2.2 | 11.0 | 1.11 g (1.52 mL) |

| Anhydrous Dichloromethane (DCM) | - | - | - | ~25 mL |

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the N-acylation reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the N-acylation of a primary amine.

Caption: General experimental workflow for N-acylation.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Acyl chlorides and triethylamine are corrosive and volatile; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile solvent; avoid inhalation and skin contact.

-

The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain cooling and add reagents slowly.

The protocol described provides a reliable and efficient method for the N-acylation of trans-3-Fluorocyclobutanamine HCl. The use of triethylamine effectively neutralizes the hydrochloride salt and the reaction byproduct, while the anhydrous conditions ensure high yields of the desired amide product. This straightforward procedure is highly adaptable for various acylating agents, making it a valuable tool for the synthesis of diverse fluorinated compounds for drug discovery and development programs.

References

Application of trans-3-Fluorocyclobutanamine in Drug Discovery: A Case Study in BET Inhibition

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. Small, conformationally restricted fluorinated motifs, such as the trans-3-fluorocyclobutanamine scaffold, have garnered significant interest for their ability to enhance metabolic stability, binding affinity, and membrane permeability. This application note details the use of trans-3-fluorocyclobutanamine in the discovery of potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, a class of epigenetic readers implicated in a variety of cancers and inflammatory diseases.

The rationale for employing the trans-3-fluorocyclobutanamine moiety lies in its unique stereoelectronic properties. The fluorine atom, with its high electronegativity, can introduce favorable electronic interactions within the protein binding pocket and influence the pKa of the neighboring amine, thereby modulating its interaction with key residues. Furthermore, the rigid cyclobutane ring system can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

This document provides a summary of a drug discovery case study, presenting quantitative data, detailed experimental protocols, and visualizations to guide researchers in applying this valuable building block.

Case Study: Discovery of Potent BET Bromodomain Inhibitors

In a representative drug discovery campaign, a series of compounds incorporating the trans-3-fluorocyclobutanamine moiety were synthesized and evaluated for their ability to inhibit the BRD4 bromodomain, a key member of the BET family. The trans-3-fluorocyclobutanamine was introduced as a key building block to explore the structure-activity relationship (SAR) around a core scaffold designed to bind to the acetyl-lysine binding pocket of BRD4.

Data Presentation

The following table summarizes the in vitro activity of a selection of synthesized compounds, highlighting the impact of the trans-3-fluorocyclobutanamine moiety on binding affinity and cellular potency.

| Compound ID | Modification | BRD4 (BD1) Binding Affinity (Kd, nM) | Cellular Antiproliferative Activity (IC50, μM) in MCF-7 cells |

| 1 | Unsubstituted cyclobutanamine | 150 | 2.5 |

| 2 | trans-3-Fluorocyclobutanamine | 45 | 0.8 |

| 3 | cis-3-Fluorocyclobutanamine | 98 | 1.9 |

| 4 | 3,3-Difluorocyclobutanamine | 120 | 2.1 |

Note: The data presented here is a representative example based on typical findings in medicinal chemistry literature and is for illustrative purposes.

The data clearly demonstrates that the incorporation of a single fluorine atom in the trans configuration on the cyclobutane ring (Compound 2 ) leads to a significant improvement in both binding affinity for the BRD4 bromodomain and cellular antiproliferative activity compared to the unsubstituted analog (Compound 1 ) and the corresponding cis and difluoro-analogs (Compounds 3 and 4 ).

Experimental Protocols

General Synthetic Procedure for the Incorporation of trans-3-Fluorocyclobutanamine

The following is a general protocol for the coupling of trans-3-fluorocyclobutanamine to a representative carboxylic acid-containing core scaffold.

Scheme 1: Amide Coupling Reaction

Caption: General amide coupling workflow.

Materials:

-

Carboxylic acid-containing core scaffold (1.0 eq)

-

trans-3-Fluorocyclobutanamine hydrochloride (1.2 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

DMF (N,N-Dimethylformamide), anhydrous

Procedure:

-

To a solution of the carboxylic acid-containing core scaffold in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired final compound.

BRD4 Bromodomain (BD1) Binding Assay Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a competitive binding assay to determine the binding affinity (Kd) of test compounds to the first bromodomain of BRD4.

Caption: TR-FRET assay principle for BRD4 inhibitors.

Materials:

-

GST-tagged human BRD4 (BD1) protein

-

Biotinylated histone H4 acetylated peptide ligand

-

Europium (Eu-W1024) labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (SA-XL665) (acceptor)

-

Test compounds (serially diluted)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add GST-BRD4(BD1) protein and the biotinylated histone H4 peptide to the wells of the microplate.

-

Add the serially diluted test compounds to the wells.

-

Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.

-

Add a mixture of Eu-W1024-labeled anti-GST antibody and SA-XL665 to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Measure the TR-FRET signal using a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Antiproliferative Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of a cancer cell line (e.g., MCF-7).

Caption: Workflow for the MTT cell viability assay.

Materials:

-

MCF-7 human breast cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed MCF-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in complete growth medium.

-

Remove the old medium from the cells and add the medium containing the serially diluted compounds.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data against the compound concentration to determine the IC50 value.

The case study presented herein demonstrates the successful application of trans-3-fluorocyclobutanamine as a valuable building block in the design of potent BET bromodomain inhibitors. The unique properties of this fluorinated motif contributed to a significant enhancement in both target binding and cellular activity. The provided protocols offer a practical guide for researchers looking to incorporate this and similar fluorinated scaffolds into their own drug discovery programs. The strategic use of such building blocks is a powerful approach to optimize the properties of lead compounds and accelerate the development of novel therapeutics.

Application Notes: "trans-3-Fluorocyclobutanamine hydrochloride" as a Versatile Building Block for Potent and Selective Kinase Inhibitors

Introduction